molecular formula C10H13NO B1589293 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 41363-00-2

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B1589293
CAS RN: 41363-00-2
M. Wt: 163.22 g/mol
InChI Key: VIYAPIMIOKKYNF-UHFFFAOYSA-N
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Description

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound. It is a member of the class tetralins that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a hydroxy group . It is also known as 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride .


Molecular Structure Analysis

The molecular structure of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol can be represented by the InChI code: 1S/C10H13NO.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h4-6,10,12H,1-3,11H2;1H . The molecular weight is 199.68 .


Physical And Chemical Properties Analysis

The physical form of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is solid . It has a molecular weight of 199.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Central Nervous System Research

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol and related compounds have been studied for their effects on the central nervous system, particularly on serotonergic (5-HT1A) and dopaminergic (D2) systems. Research shows these compounds' varying affinity and effects on these receptors, providing insights into their potential therapeutic applications in neurological and psychiatric disorders (Stjernlöf et al., 1993).

Cardiovascular Research

Compounds structurally similar to 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol have been synthesized and tested for cardiovascular applications. Studies have examined these compounds for vasodilating activity and beta-blocking activity, making them potential candidates for treating cardiovascular diseases (Miyake et al., 1983).

Antitumor and Antioxidant Research

The compound's derivatives have shown promise in antitumor and antioxidant activities. Certain derivatives have demonstrated significant potency against liver cancer cells, surpassing standard drugs like doxorubicin in effectiveness. Additionally, these compounds have exhibited strong antioxidant activities, highlighting their potential in cancer therapy and oxidative stress management (Hamdy et al., 2013).

Chemical Synthesis and Drug Development

Research has focused on developing efficient synthesis methods for compounds like 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol. These efforts aim to create chemoenzymatic synthesis pathways that are more environmentally friendly and sustainable, paving the way for the broader application of these compounds in drug development (Orsini et al., 2002).

Photophysical Studies

The compound's derivatives have been studied for their photophysical properties, particularly in understanding the fluorescence quenching mechanisms in various solvents. These studies contribute to the broader understanding of the molecular interactions and properties of these compounds (Chatterjee et al., 1986).

Safety And Hazards

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified under GHS07 for safety .

properties

IUPAC Name

7-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYAPIMIOKKYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449147
Record name 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

CAS RN

41363-00-2
Record name 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AE Gould, R Adams, S Adhikari… - Journal of medicinal …, 2011 - ACS Publications
Inhibition of mutant B-Raf signaling, through either direct inhibition of the enzyme or inhibition of MEK, the direct substrate of Raf, has been demonstrated preclinically to inhibit tumor …
Number of citations: 41 pubs.acs.org
M Imanishi, Y Nakajima, Y Tomishima… - Journal of medicinal …, 2008 - ACS Publications
We designed a series of benzoic acid derivatives containing the biphenyl ether or biphenyl template on the RHS and a phenylethanolaminotetraline (PEAT) skeleton, which was …
Number of citations: 26 pubs.acs.org

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